molecular formula C35H52O6 B12717640 Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate CAS No. 39266-67-6

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate

Cat. No.: B12717640
CAS No.: 39266-67-6
M. Wt: 568.8 g/mol
InChI Key: DACLFYHENIWLCN-UHFFFAOYSA-N
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Description

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups attached to a malonate ester. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with dimethyl malonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced malonate derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. Additionally, its malonate ester moiety can participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but lacks the malonate ester group.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Contains a carboxylic acid group instead of the malonate ester.

    Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar structure but with a different ester group.

Uniqueness

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is unique due to the presence of both the bulky 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups and the malonate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

39266-67-6

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

dimethyl 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate

InChI

InChI=1S/C35H52O6/c1-31(2,3)23-15-21(16-24(27(23)36)32(4,5)6)19-35(29(38)40-13,30(39)41-14)20-22-17-25(33(7,8)9)28(37)26(18-22)34(10,11)12/h15-18,36-37H,19-20H2,1-14H3

InChI Key

DACLFYHENIWLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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